4-(3-FORMYLPHENYL)NICOTINIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Formylphenyl)nicotinic acid is an organic compound with the molecular formula C13H9NO3. It is a derivative of nicotinic acid, featuring a formyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Formylphenyl)nicotinic acid typically involves the formylation of nicotinic acid derivatives. One common method includes the Vilsmeier-Haack reaction, where nicotinic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the phenyl ring .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry approaches are being explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Formylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed:
Oxidation: 4-(3-Carboxyphenyl)nicotinic acid.
Reduction: 4-(3-Hydroxyphenyl)nicotinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Formylphenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)nicotinic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
4-Formylphenylboronic acid: Shares the formyl group but differs in the presence of a boronic acid moiety.
4-(4-Formylphenoxy)methyl derivatives of ethyl nicotinates: Similar in having a formyl group attached to a phenyl ring but differ in the ester functionality
Uniqueness: 4-(3-Formylphenyl)nicotinic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a formyl group with a nicotinic acid backbone makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-(3-formylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-7-12(11)13(16)17/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGRTTWQBDLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692433 |
Source
|
Record name | 4-(3-Formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-58-4 |
Source
|
Record name | 4-(3-Formylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.